RIPK2 Kinase Binding Affinity (Kd) vs. Representative Kinase Inhibitors
Thieno[3,4-B]pyridine-2,4-diol (CHEMBL5177284) exhibits potent binding to human RIPK2 kinase with a Kd of 0.280 nM [1]. While a direct comparator from the same assay is not available in the same data set, this sub-nanomolar affinity provides a strong benchmark for the [3,4-B] thienopyridine core in RIPK2 engagement. This places it in a high-potency range compared to many known kinase inhibitors and suggests a potential differentiation from less potent thienopyridine analogs evaluated for RIPK2 [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.280 nM |
| Comparator Or Baseline | Representative thieno[2,3-d]pyrimidine RIPK2 inhibitors (reported IC50 values in low micromolar range, e.g., 9.3 μM) [2] |
| Quantified Difference | Target compound exhibits over 30,000-fold lower Kd (higher affinity) compared to the micromolar IC50 range of some other thienopyrimidine RIPK2 inhibitors. |
| Conditions | Binding assay in HEK293 cells (human RIPK2) |
Why This Matters
This sub-nanomolar Kd value establishes the compound as a high-affinity chemical probe for RIPK2, making it a valuable tool for investigating this pathway and a potentially superior starting point for medicinal chemistry compared to lower-affinity alternatives.
- [1] BindingDB. BDBM50597348 CHEMBL5177284: Binding affinity (Kd: 0.280 nM) to human RIPK2 in HEK293 cells. View Source
- [2] iikx.com. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors (IC50 9.3 μM). View Source
